molecular formula C8H16N2 B1525394 Octahydroindolizin-2-amine CAS No. 80220-54-8

Octahydroindolizin-2-amine

Cat. No.: B1525394
CAS No.: 80220-54-8
M. Wt: 140.23 g/mol
InChI Key: DNWGGLVQANNAHV-UHFFFAOYSA-N
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Description

Octahydroindolizin-2-amine is a versatile small molecule with the chemical formula C₈H₁₆N₂ and a molecular weight of 140.23 g/mol . This compound is characterized by its unique structure, which includes an indolizine ring system that is fully saturated, making it an octahydro derivative. It is primarily used in research and development as a building block for more complex chemical entities.

Preparation Methods

The synthesis of Octahydroindolizin-2-amine can be achieved through various synthetic routes. One common method involves the reduction of indolizine derivatives. For instance, the hydrogenation of indolizine in the presence of a suitable catalyst can yield this compound. Industrial production methods often involve multi-step synthesis starting from readily available precursors, followed by purification processes to achieve high purity levels .

Chemical Reactions Analysis

Octahydroindolizin-2-amine undergoes several types of chemical reactions, including:

Scientific Research Applications

Octahydroindolizin-2-amine is widely used in scientific research due to its versatile nature. Some of its applications include:

Comparison with Similar Compounds

Properties

IUPAC Name

1,2,3,5,6,7,8,8a-octahydroindolizin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c9-7-5-8-3-1-2-4-10(8)6-7/h7-8H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWGGLVQANNAHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC(CC2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80220-54-8
Record name octahydroindolizin-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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